4-(1-piperidinylmethyl)-N-(2-pyridinylmethyl)benzamide
Overview
Description
4-(1-piperidinylmethyl)-N-(2-pyridinylmethyl)benzamide is a useful research compound. Its molecular formula is C19H23N3O and its molecular weight is 309.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 309.184112366 g/mol and the complexity rating of the compound is 360. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Anti-Acetylcholinesterase Activity
A study by Sugimoto et al. (1990) synthesized a series of piperidine derivatives, including 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, which were evaluated for their anti-acetylcholinesterase (anti-AChE) activity. The research identified compounds with potent inhibitory effects on acetylcholinesterase, suggesting potential applications in treating conditions like Alzheimer's disease (Sugimoto et al., 1990).
2. Nonaqueous Capillary Electrophoresis
Ye et al. (2012) conducted a study on the nonaqueous capillary electrophoretic separation of imatinib mesylate and related substances, including various piperidine derivatives. The research focused on optimizing conditions for effective separation, indicating the role of such compounds in analytical chemistry and quality control of pharmaceuticals (Ye et al., 2012).
3. Theoretical Conformational Studies
A study by van de Waterbeemd and Testa (1983) involved theoretical conformational analysis of neuroleptic substituted benzamide drugs, including 4-piperidyl derivatives. This research provided insights into the pharmacologically active conformers of these drugs and their potential modes of interaction with dopamine receptors (van de Waterbeemd & Testa, 1983).
4. Metabolism in Chronic Myelogenous Leukemia Patients
Gong et al. (2010) studied the metabolism of Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients. The study identified metabolites of Flumatinib, including piperidine derivatives, providing valuable information for understanding the drug's metabolic pathways in humans (Gong et al., 2010).
5. Anti-Fatigue Effects
Wu et al. (2014) synthesized benzamide derivatives, including piperidine compounds, and investigated their anti-fatigue effects in mice. This research contributes to understanding the potential application of such compounds in enhancing physical endurance and managing fatigue (Wu et al., 2014).
Properties
IUPAC Name |
4-(piperidin-1-ylmethyl)-N-(pyridin-2-ylmethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c23-19(21-14-18-6-2-3-11-20-18)17-9-7-16(8-10-17)15-22-12-4-1-5-13-22/h2-3,6-11H,1,4-5,12-15H2,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXZGUHGODGEKRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)C(=O)NCC3=CC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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